![molecular formula C22H22FN3O3S B2441626 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448133-04-7](/img/structure/B2441626.png)
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
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Overview
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
This chemical compound's scientific applications primarily focus on its synthesis and structural analysis, serving as a basis for further experimental and theoretical studies. Notably, research has been conducted on boric acid ester intermediates with benzene rings, where compounds are obtained through a substitution reaction. These compounds' structures are confirmed using various spectroscopic methods and X-ray diffraction, providing essential data for crystallographic and conformational analyses. Density Functional Theory (DFT) is employed to calculate molecular structures, which are compared with X-ray diffraction values. The conformational analysis shows consistency between molecular structures optimized by DFT and those determined by single crystal X-ray diffraction, highlighting the compound's physicochemical properties through molecular electrostatic potential and frontier molecular orbitals investigations (P. Huang, Z. Yang, Q. Wu, D. -. Yang, J. Chen, H. Chai, C. Zhao, 2021).
Molecular Conformations and Hydrogen Bonding
In addition to synthesis and structure, the compound's analogues have been studied for molecular conformations and hydrogen bonding, exploring their potential in creating efficient molecular templates for therapeutic applications. These studies include the investigation of isomorphous structures and their adherence to the chlorine-methyl (Cl-Me) exchange rule, offering insights into their extensive disorder and isomorphism, which could impact future drug design and data mining procedures (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013).
Antimicrobial and Biological Activities
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects . The specific pathways affected by this compound and their downstream effects would need further investigation.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-25-21(14-20(24-25)16-9-11-17(23)12-10-16)22(27)26-13-5-6-18(26)15-30(28,29)19-7-3-2-4-8-19/h2-4,7-12,14,18H,5-6,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAOQOPYQLUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC3CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone |
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